Methylbenzenediazonium chloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
2028-34-4 |
|---|---|
Molecular Formula |
C7H7ClN2 |
Molecular Weight |
154.60 g/mol |
IUPAC Name |
2-methylbenzenediazonium;chloride |
InChI |
InChI=1S/C7H7N2.ClH/c1-6-4-2-3-5-7(6)9-8;/h2-5H,1H3;1H/q+1;/p-1 |
InChI Key |
DYZUKPGAHDACCP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1[N+]#N.[Cl-] |
Origin of Product |
United States |
Synthetic Methodologies for Methylbenzenediazonium Chloride and Its Derivatives
Classical Diazotization Procedures from Aromatic Amines
The cornerstone of methylbenzenediazonium salt synthesis is the diazotization reaction, which involves treating a primary aromatic amine with nitrous acid. slideshare.netunacademy.com Since nitrous acid is unstable, it is typically generated in situ by reacting sodium nitrite (B80452) with a strong mineral acid, such as hydrochloric acid. byjus.comvedantu.com The conversion of primary aromatic amines into their diazonium salts is a process known as diazotization. lkouniv.ac.incutm.ac.in This reaction is highly sensitive to temperature and is generally carried out at 0-5°C (273-278 K) to ensure the stability of the resulting diazonium salt, as these compounds are prone to decomposition at higher temperatures. byjus.comvedantu.commpg.de
The stability of arenediazonium ions, compared to their highly unstable aliphatic counterparts, can be attributed to the resonance delocalization of the positive charge across the aromatic ring. lkouniv.ac.incutm.ac.in Despite this relative stability, they are typically not isolated and are used immediately in subsequent reactions. unacademy.comcutm.ac.in
The direct synthesis of 4-methylbenzenediazonium chloride is a classic example of this procedure. It begins with the dissolution of p-toluidine (B81030) in an aqueous solution of hydrochloric acid. prepchem.comcram.com The acid serves a dual purpose: it converts the amine into its more soluble hydrochloride salt and provides the acidic medium necessary for the formation of nitrous acid. prepchem.comgoogle.com
The mixture is then cooled in an ice-salt bath to maintain a temperature between 0 and 5°C. prepchem.comstudy.com A solution of sodium nitrite is added gradually with vigorous stirring. prepchem.comcram.com The p-toluidine hydrochloride dissolves as the more soluble 4-methylbenzenediazonium chloride is formed. prepchem.com The reaction is complete when a slight excess of nitrous acid is detectable in the solution. prepchem.com
Table 1: Reactant Quantities for the Preparation of 4-Methylbenzenediazonium Chloride
| Reactant | Moles | Quantity |
| p-Toluidine | 0.4 | 43 g (43 mL) |
| Concentrated Hydrochloric Acid | 1.2 | 100 mL |
| Sodium Nitrite | - | 28 g in 80 mL water |
| Water | - | 50 mL |
| Data sourced from a representative laboratory procedure. prepchem.com |
The diazotization method is broadly applicable to substituted methylanilines, allowing for the synthesis of a wide array of functionalized diazonium salts. For instance, the synthesis of m-bromotoluene can be achieved through the diazotization of 2-bromo-4-methylaniline. lkouniv.ac.in This demonstrates the utility of diazonium chemistry in preparing substituted aromatic compounds that may be difficult to access through direct substitution reactions. lkouniv.ac.incutm.ac.in
Another example involves the multi-step conversion of 3-methylaniline (m-toluidine). Through a series of bromination reactions, m-toluidine can be converted to 2,4,6-tribromo-3-methyl aniline. This substituted aniline is then treated with nitrous acid to form the corresponding diazonium salt, which serves as an intermediate for further transformations. study.com
Modern Approaches and Methodological Refinements in Diazonium Salt Synthesis
While the classical approach is effective, concerns over the explosive nature of isolated diazonium salts and the need for stringent temperature control have driven the development of modern synthetic methodologies. mpg.de
Recent advancements focus on generating radical intermediates from aryl diazonium salts through thermal, photochemical, and electrochemical methods. researchgate.netacs.org Transition metal-catalyzed reactions have also expanded the synthetic utility of these compounds. acs.org
A significant refinement is the development of continuous-flow synthesis. researchgate.netarkat-usa.org This technique allows for the in situ generation and immediate consumption of the unstable diazonium chloride intermediate, which then reacts with a source for the counter-ion (like sodium tetrafluoroborate) to produce a more stable salt. researchgate.netarkat-usa.org This approach offers improved safety, higher yields, and rapid production times compared to traditional batch processing. researchgate.net
Researchers have also developed a novel method that mimics the natural process of nitrate reduction, avoiding the need for strong acids and low temperatures. mpg.de This process combines the synthesis and subsequent reaction of the diazonium salt into a single step, preventing the accumulation of the hazardous intermediate and significantly enhancing safety. mpg.de Other modern refinements include the use of tert-butyl nitrite in anhydrous solvents or employing sulfonic acid-based cation-exchange resins as a solid proton source for one-pot diazotization reactions. google.comorganic-chemistry.org
Preparation of Methylbenzenediazonium Salts with Diverse Counter-ions (e.g., Tetrafluoroborate)
The identity of the counter-ion (anion) associated with the diazonium cation can significantly influence the salt's stability and solubility. unacademy.comwikipedia.org While the chloride salt is common, salts with non-nucleophilic counter-ions like tetrafluoroborate (B81430) (BF₄⁻) are often more stable and can be isolated as solids. organic-chemistry.orgwikipedia.org
The preparation of methylbenzenediazonium tetrafluoroborate is typically achieved through a salt metathesis reaction. wikipedia.org The process starts with the standard diazotization of a methylaniline (e.g., p-toluidine) to form the methylbenzenediazonium chloride solution. This solution is then treated with tetrafluoroboric acid (HBF₄) or a salt like sodium tetrafluoroborate. lkouniv.ac.inarkat-usa.orgwikipedia.org This causes the more stable aryldiazonium tetrafluoroborate salt to precipitate out of the aqueous solution. lkouniv.ac.inarkat-usa.org
This transformation is a key step in the Balz-Schiemann reaction, which is a method for producing aryl fluorides. lkouniv.ac.inresearchgate.net The isolated aryldiazonium tetrafluoroborate salt, upon heating, decomposes to yield the corresponding aryl fluoride, nitrogen gas, and boron trifluoride. lkouniv.ac.in
Table 2: Synthesis of 4-Methylbenzenediazonium Tetrafluoroborate via Flow Chemistry
| Starting Material | Method | Counter-ion Source | Isolated Yield |
| 4-Methylaniline | Continuous Flow | Sodium Tetrafluoroborate | 85% |
| Data sourced from a study on flow synthesis of aryldiazonium tetrafluoroborates. researchgate.netarkat-usa.org |
Fundamental Reactivity and Mechanistic Investigations of Methylbenzenediazonium Chloride
General Principles Governing Arenediazonium Ion Reactivity
Arenediazonium ions are characterized by the presence of the -N₂⁺ group attached to an aryl system. This functional group is a powerful electron-withdrawing group, which significantly influences the electron density of the aromatic ring and dictates the ion's stability and reaction pathways. wikipedia.org The reactivity of these ions is primarily centered on reactions where the diazonium group is replaced by a nucleophile, a process driven by the irreversible loss of nitrogen gas. masterorganicchemistry.comcsbsju.edu
The stability of an arenediazonium salt is influenced by the nature of the substituents on the benzene (B151609) ring. Electron-donating groups (EDGs) tend to stabilize the diazonium salt, whereas electron-withdrawing groups (EWGs) are destabilizing. askfilo.com
The methyl group (-CH₃) in methylbenzenediazonium chloride is a weak electron-donating group. It exerts its influence through two main electronic effects:
Inductive Effect (+I): The methyl group, being less electronegative than the sp²-hybridized carbon of the benzene ring, pushes electron density into the ring, which helps to delocalize and stabilize the positive charge of the diazonium group.
Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi system of the aromatic ring. This further increases the electron density on the ring, contributing to the stabilization of the cation.
Due to these electron-donating effects, methylbenzenediazonium salts are generally more stable than the unsubstituted benzenediazonium (B1195382) chloride. askfilo.com This increased stability slightly reduces their reactivity, as the activation energy for the cleavage of the C-N bond is marginally increased. The position of the methyl group (ortho, meta, or para) relative to the diazonium group also subtly influences stability and reactivity.
| Substituent Type | Example | Effect on Diazonium Ion | Relative Stability |
|---|---|---|---|
| Strong Electron-Donating Group (EDG) | -OCH₃ (Methoxy) | Stabilizing | Highest |
| Weak Electron-Donating Group (EDG) | -CH₃ (Methyl) | Stabilizing | High |
| No Substituent | -H | Baseline | Moderate |
| Electron-Withdrawing Group (EWG) | -CN (Cyano) | Destabilizing | Low |
| Strong Electron-Withdrawing Group (EWG) | -NO₂ (Nitro) | Destabilizing | Lowest |
A primary driver for the reactivity of arenediazonium salts is the exceptional ability of the diazonium group to act as a leaving group. masterorganicchemistry.com The expulsion of this group results in the formation of molecular dinitrogen (N₂), a highly stable, gaseous molecule. libretexts.orglibretexts.org This process, known as dediazoniation, is thermodynamically very favorable and provides a powerful driving force for substitution reactions. lumenlearning.com
The loss of nitrogen gas is irreversible, which shifts the reaction equilibrium entirely towards the products. youtube.com This efficiency as a leaving group allows for the substitution of the diazonium moiety with a wide range of nucleophiles under relatively mild conditions. libretexts.org
Specific Reaction Pathways and Their Mechanisms
The diazonium group can be replaced through several mechanistic pathways, most notably via nucleophilic aromatic substitution. These reactions significantly broaden the synthetic utility of aromatic amines, allowing for the introduction of functional groups that are not easily installed through direct electrophilic aromatic substitution. libretexts.orgorganic-chemistry.org
In these reactions, the entire -N₂⁺ group is displaced by a nucleophile. The process is a type of radical-nucleophilic aromatic substitution (SᵣₙAr). wikipedia.org The presence of the positively charged diazonium group renders the aromatic ring electrophilic and susceptible to reaction with nucleophiles. youtube.com
Copper salts or copper metal play a crucial role in catalyzing the substitution of the diazonium group with halides and other nucleophiles. The two most prominent copper-mediated transformations are the Sandmeyer and Gattermann reactions.
####### 4.2.1.1.1. Synthesis of Halogenated Methylbenzenes
Sandmeyer Reaction: This reaction is a widely used method for converting aryl diazonium salts into aryl halides. byjus.com It employs a stoichiometric amount of a copper(I) salt, such as cuprous chloride (CuCl) or cuprous bromide (CuBr), as both a catalyst and the source of the halide nucleophile. masterorganicchemistry.comgeeksforgeeks.org
The mechanism of the Sandmeyer reaction is understood to proceed through a free-radical pathway. byjus.comgeeksforgeeks.org It is initiated by a single-electron transfer from the copper(I) ion to the diazonium ion. lumenlearning.comwikipedia.org This transfer reduces the diazonium ion, leading to the rapid expulsion of dinitrogen gas and the formation of an aryl radical. byjus.com This aryl radical then abstracts a halogen atom from a copper(II) halide species, yielding the final halogenated methylbenzene product and regenerating the copper(I) catalyst. wikipedia.orgbyjus.com
Step 1: Single Electron Transfer: CH₃-C₆H₄-N₂⁺ + Cu(I)Cl → CH₃-C₆H₄-N₂• + Cu(II)Cl
Step 2: Dinitrogen Expulsion: CH₃-C₆H₄-N₂• → CH₃-C₆H₄• + N₂
Step 3: Halogen Abstraction and Catalyst Regeneration: CH₃-C₆H₄• + Cu(II)Cl₂ → CH₃-C₆H₄-Cl + Cu(I)Cl
| Starting Material | Reaction | Reagents | Product |
|---|---|---|---|
| o-Methylbenzenediazonium chloride | Sandmeyer | CuCl | o-Chlorotoluene |
| m-Methylbenzenediazonium chloride | Sandmeyer | CuCl | m-Chlorotoluene |
| p-Methylbenzenediazonium chloride | Sandmeyer | CuCl | p-Chlorotoluene |
| p-Methylbenzenediazonium chloride | Sandmeyer | CuBr | p-Bromotoluene |
| p-Methylbenzenediazonium chloride | Gattermann | Cu powder / HCl | p-Chlorotoluene |
| p-Methylbenzenediazonium chloride | Gattermann | Cu powder / HBr | p-Bromotoluene |
Nucleophilic Aromatic Substitution through Diazonium Intermediates
Copper-Mediated Reactions (Sandmeyer and Gattermann Reactions)
Synthesis of Methylbenzonitriles
The synthesis of methylbenzonitriles from methylbenzenediazonium chlorides is a classic example of the Sandmeyer reaction, a versatile method for introducing a variety of substituents onto an aromatic ring. wikipedia.orgbyjus.com This transformation proceeds by the reaction of a methylbenzenediazonium salt with a copper(I) cyanide salt. The diazonium salt, typically prepared from the corresponding methylaniline (toluidine), serves as a key intermediate where the diazonio group (-N₂⁺) acts as an excellent leaving group, facilitating its replacement by a cyano group (-CN). byjus.commasterorganicchemistry.com
The general reaction involves the treatment of an aqueous solution of this compound with a solution of copper(I) cyanide. The reaction yields the corresponding methylbenzonitrile, also known as tolunitrile. For instance, p-toluidine (B81030) can be converted to p-methylbenzenediazonium chloride, which upon treatment with CuCN, yields p-tolunitrile. This method is advantageous as it allows for the introduction of the nitrile functionality in a regiocontrolled manner, dictated by the position of the amino group on the starting toluidine isomer. The Sandmeyer cyanation reaction is a crucial tool in organic synthesis as the resulting benzonitriles are important precursors for various other functional groups, such as carboxylic acids (via hydrolysis) and amines (via reduction). scienceinfo.com
Table 1: Synthesis of Methylbenzonitriles via Sandmeyer Reaction
| Starting Material (Methylaniline) | Intermediate (this compound) | Product (Methylbenzonitrile) |
| o-Toluidine (B26562) | o-Methylbenzenediazonium chloride | o-Tolunitrile |
| m-Toluidine | m-Methylbenzenediazonium chloride | m-Tolunitrile |
| p-Toluidine | p-Methylbenzenediazonium chloride | p-Tolunitrile |
Mechanistic Insights into Radical and Ionic Intermediates in Sandmeyer Reactions
The mechanism of the Sandmeyer reaction has been the subject of extensive investigation, with compelling evidence pointing towards a process involving radical intermediates rather than a direct ionic displacement. wikipedia.orgbyjus.com The reaction is best described as a radical-nucleophilic aromatic substitution (SRNAr). wikipedia.org
The currently accepted mechanism commences with a single-electron transfer from the copper(I) catalyst to the methylbenzenediazonium ion. byjus.com This electron transfer results in the formation of a transient diazo radical and copper(II). The diazo radical is unstable and rapidly decomposes, releasing a molecule of nitrogen gas (N₂) and generating a methylaryl radical. byjus.com This aryl radical then reacts with the copper(II) species, which contains the nucleophile (in this case, cyanide), to form the final methylbenzonitrile product and regenerate the copper(I) catalyst, allowing the catalytic cycle to continue. byjus.com
The key steps in the radical mechanism are:
Single-Electron Transfer: Ar-N₂⁺ + Cu(I) → Ar-N₂• + Cu(II)
Dediazoniation: Ar-N₂• → Ar• + N₂
Nucleophile Transfer: Ar• + Cu(II)X → Ar-X + Cu(I)
An alternative mechanistic proposal involves the formation of a transient organocopper(III) intermediate. wikipedia.org In this pathway, the aryl radical formed in the initial steps would couple with the copper(II) species. This highly unstable intermediate would then undergo reductive elimination to yield the final product and regenerate the copper(I) catalyst. However, the evidence supporting the existence of this copper(III) intermediate is considered weak and largely circumstantial. wikipedia.org The observation of biaryl byproducts in Sandmeyer reactions lends further support to the radical mechanism, as these are characteristic products of radical coupling. wikipedia.org
Balz-Schiemann Reaction for Aryl Fluoride Synthesis
The Balz-Schiemann reaction provides a reliable method for the synthesis of aryl fluorides, including methylfluorobenzenes, from methylbenzenediazonium salts. wikipedia.org This reaction is conceptually similar to the Sandmeyer reaction but does not typically require a metal catalyst. wikipedia.orgwikipedia.org The process involves the thermal decomposition of an aryldiazonium tetrafluoroborate (B81430) salt, which is prepared from the corresponding primary aromatic amine. masterorganicchemistry.comwikipedia.org
The synthesis begins with the diazotization of a methylaniline (toluidine) in the presence of fluoroboric acid (HBF₄). This results in the formation of the corresponding methylbenzenediazonium tetrafluoroborate, which is often isolated as a stable salt. masterorganicchemistry.com Upon heating, this salt undergoes thermal decomposition, leading to the formation of the methylfluorobenzene, nitrogen gas, and boron trifluoride (BF₃). masterorganicchemistry.com
For example, the synthesis of 4-fluorotoluene has been achieved in high yield via the Balz-Schiemann reaction starting from p-toluidine. wikipedia.org While the traditional method involves the isolation of the diazonium tetrafluoroborate salt, modern variations have been developed. These include the use of other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can lead to improved yields for certain substrates. wikipedia.org Another innovation involves conducting the diazotization in liquid hydrogen fluoride, which avoids the need for the more expensive tetrafluoroborate anion source. wikipedia.org
Table 2: Balz-Schiemann Reaction for Methylfluorobenzene Synthesis
| Starting Material (Methylaniline) | Intermediate (Methylbenzenediazonium Tetrafluoroborate) | Product (Methylfluorobenzene) |
| o-Toluidine | o-Methylbenzenediazonium tetrafluoroborate | o-Fluorotoluene |
| m-Toluidine | m-Methylbenzenediazonium tetrafluoroborate | m-Fluorotoluene |
| p-Toluidine | p-Methylbenzenediazonium tetrafluoroborate | p-Fluorotoluene |
Hydroxylation Reactions Leading to Cresols
The conversion of this compound to the corresponding cresols (methylphenols) is a synthetically useful hydroxylation reaction. doubtnut.com This transformation can be achieved by simply heating an aqueous solution of the diazonium salt. masterorganicchemistry.comchemguide.co.uk The diazonium group is replaced by a hydroxyl group from the water, with the evolution of nitrogen gas. chemguide.co.uk
For instance, when a solution of p-methylbenzenediazonium chloride is warmed, it reacts with water to produce p-cresol. doubtnut.comdoubtnut.com This reaction is generally straightforward but must be performed with care, as diazonium salts can be unstable at elevated temperatures. scienceinfo.com The reaction proceeds through the formation of an aryl cation intermediate upon the loss of nitrogen gas, which is then captured by a water molecule. A subsequent deprotonation yields the cresol.
It is important to note that this thermal hydroxylation is distinct from the Sandmeyer-type hydroxylation, which employs a copper catalyst, such as copper(I) oxide, and can often be carried out under milder conditions. wikipedia.org The classical thermal method, sometimes referred to by the German term Verkochung, is known to potentially generate side products from the reaction of the aryl cation with other nucleophiles present in the reaction mixture. wikipedia.org
Reduction to Methylbenzenes (Hydrogen Replacement)
The diazonio group of this compound can be replaced by a hydrogen atom through a reduction reaction. This process, known as hydrodediazoniation, effectively removes the original amino group from the aromatic ring and is a valuable transformation in multi-step syntheses. A common and effective reagent for this reduction is hypophosphorous acid (H₃PO₂). scienceinfo.com
When a this compound solution is treated with hypophosphorous acid, the diazonium group is eliminated as nitrogen gas, and a hydrogen atom takes its place, yielding methylbenzene (toluene). scienceinfo.com In this reaction, the hypophosphorous acid is oxidized to phosphorous acid (H₃PO₃). scienceinfo.com This reaction is particularly useful when an amino group is initially used as a directing group to introduce other substituents onto the aromatic ring and is subsequently no longer needed.
Electrophilic Aromatic Substitution: Azo Coupling Reactions
This compound can act as an electrophile in electrophilic aromatic substitution reactions known as azo coupling. wikipedia.org In these reactions, the diazonium ion couples with an activated aromatic ring, such as those of phenols and aromatic amines, to form an azo compound, characterized by the -N=N- functional group. scienceinfo.comwikipedia.org These products are often brightly colored and are widely used as dyes. scienceinfo.comwikipedia.org
The methylbenzenediazonium ion is a relatively weak electrophile, so it requires a strongly activated coupling partner for the reaction to proceed efficiently. youtube.com The extended conjugated system created by the two aromatic rings linked by the azo bridge is responsible for the absorption of visible light and thus the color of these compounds. chemguide.co.uk
Coupling with Aromatic Amines and Phenols
The coupling of this compound with aromatic amines and phenols is a classic example of azo coupling. youtube.com The reaction conditions, particularly the pH of the solution, play a crucial role in determining the reactivity of the coupling partner. libretexts.org
When coupling with a phenol, the reaction is typically carried out in a mildly alkaline solution (pH > 7.5). libretexts.orglibretexts.org Under these conditions, the phenol is deprotonated to the more strongly activating phenoxide ion, which readily undergoes electrophilic attack by the diazonium ion. chemguide.co.uklibretexts.org The coupling usually occurs at the para position to the hydroxyl group, unless this position is already occupied, in which case ortho coupling is observed. wikipedia.org
For coupling with aromatic amines, the reaction is generally performed in a slightly acidic medium (pH < 6). libretexts.org This is to prevent the concentration of the diazonium ion from becoming too low and to avoid N-coupling with the amine. In a more basic solution, the amine can be deprotonated, leading to undesired side reactions. As with phenols, the coupling predominantly occurs at the para position to the amino group. scienceinfo.com
Table 3: Azo Coupling of p-Methylbenzenediazonium Chloride
| Coupling Partner | Reaction Condition | Product |
| Phenol | Mildly alkaline | 4-Hydroxy-4'-methylazobenzene |
| Aniline | Slightly acidic | 4-Amino-4'-methylazobenzene |
| N,N-Dimethylaniline | Slightly acidic | 4-(Dimethylamino)-4'-methylazobenzene |
Mechanistic Aspects of Azo Coupling
The process is initiated by the donation of π-electrons from the activated aromatic ring (the coupling component) to the terminal nitrogen atom of the diazonium cation. This attack results in the formation of a resonance-stabilized carbocation intermediate, commonly referred to as a Wheland intermediate or sigma complex. synarchive.com The reaction is typically regioselective, with the substitution occurring at the para position relative to the activating group on the coupling component, unless this position is already occupied, in which case ortho substitution occurs. organic-chemistry.orgsynarchive.com
The final step of the mechanism involves the deprotonation of the Wheland intermediate by a base (such as water or hydroxide), which re-establishes the aromaticity of the coupling component's ring and yields the final azo compound. synarchive.com The pH of the reaction medium is a critical parameter; coupling with phenols is most effective under slightly alkaline conditions (pH > 7.5), which enhances the nucleophilicity of the phenol by converting it to the more reactive phenoxide ion. Conversely, coupling with amines is optimal in a slightly acidic range (pH 5–7) to ensure a sufficient concentration of the diazonium ion without deactivating the amine by excessive protonation. synarchive.com
Dediazoniation Processes and Decomposition Pathways
Dediazoniation, the loss of a dinitrogen molecule (N₂), is a defining characteristic of diazonium salts and serves as a gateway to a wide array of synthetic transformations. This process can be initiated thermally, photochemically, or through solvolysis, and can proceed through distinct mechanistic pathways.
Thermal and Solvolytic Dediazoniation
This compound, like other arenediazonium salts, is susceptible to decomposition upon heating or in the presence of a solvent that can act as a nucleophile. Thermal decomposition in the solid state can be hazardous, as the release of nitrogen gas is highly exothermic. In solution, the process is more controlled.
Solvolysis involves the reaction of the diazonium salt with the solvent. For instance, in acidic methanol/water mixtures, 2-, 3-, and 4-methylbenzenediazonium ions decompose to form corresponding cresols (from reaction with water) and methyl phenyl ethers (from reaction with methanol). thieme.de The rate of this solvolytic dediazoniation is observed to increase as the proportion of methanol in the mixture rises. thieme.de
| Solvent Composition (MeOH/H₂O) | Primary Solvolysis Products from this compound |
| Acidic Water | Cresol (ArOH) |
| Acidic Methanol | Methyl Phenyl Ether (ArOMe) |
| Acidic MeOH/H₂O mixtures | Mixture of Cresol and Methyl Phenyl Ether |
This table illustrates the primary products formed during the solvolysis of this compound in different solvent systems. thieme.de
Homolytic vs. Heterolytic Dediazoniation Mechanisms
The cleavage of the C-N bond during dediazoniation can occur in two primary ways: heterolytically or homolytically.
Heterolytic Dediazoniation: This pathway involves the cleavage of the C-N bond where the nitrogen molecule retains the bonding electron pair, leading to the formation of a highly unstable aryl cation (in this case, a tolyl cation) and N₂. This is often described as an Sₙ1-type mechanism (Dₙ + Aₙ). thieme.de This pathway is favored in polar, non-nucleophilic solvents and typically results in products arising from the capture of the aryl cation by nucleophiles present in the solution. thieme.de
Homolytic Dediazoniation: This pathway involves the one-electron reduction of the diazonium ion, followed by the cleavage of the C-N bond where each fragment retains one electron. This generates an aryl radical (a tolyl radical), a nitrogen molecule, and the radical of the reducing agent. This mechanism is favored under conditions that promote single-electron transfer (SET), such as the presence of copper(I) salts (as in the Sandmeyer reaction) or in less acidic conditions where diazo ethers may form and initiate radical pathways. The Gomberg-Bachmann reaction is a classic example of a process that proceeds via an aryl radical intermediate generated under basic conditions. researchgate.net
Studies on 3- and 4-methylbenzenediazonium salts have shown that both heterolytic and homolytic mechanisms can operate competitively, with the dominant pathway being influenced by factors such as solvent composition, acidity, and temperature. mdpi.com
Formation of Aryl Cations and Aryl Radicals as Intermediates
Both aryl cations and aryl radicals are high-energy, reactive intermediates that dictate the final product distribution in dediazoniation reactions.
Aryl Cations (Tolyl Cations): Formed via heterolysis, the tolyl cation is a powerful electrophile. It will react rapidly and with low selectivity with any available nucleophile in its immediate vicinity. thieme.de In solvolysis reactions, these nucleophiles are the solvent molecules themselves, leading to phenols and ethers as previously described. thieme.de The formation of an aryl cation is the proposed intermediate in the Balz-Schiemann reaction, where the tetrafluoroborate counter-ion provides a fluoride nucleophile to yield an aryl fluoride. thieme-connect.de
Aryl Radicals (Tolyl Radicals): Generated through homolysis, the tolyl radical undergoes reactions characteristic of radical species. It can abstract a hydrogen atom from a solvent or other molecule, leading to the formation of toluene (a reduction product). thieme.de Alternatively, it can be trapped by radical scavengers or participate in coupling reactions. In the Gomberg-Bachmann reaction, the aryl radical attacks another aromatic ring, leading to the formation of biaryl compounds. researchgate.net Reactions catalyzed by copper(I) salts, such as the Sandmeyer reaction, proceed via an aryl radical which is then trapped by a ligand from the copper complex (e.g., Cl⁻, Br⁻, CN⁻).
Reactions with Non-Carbon Nucleophiles (e.g., O-, S-, N-, P-adduct formation)
The electrophilic nature of the methylbenzenediazonium cation allows it to react with a variety of non-carbon nucleophiles, typically involving attack at the terminal nitrogen atom. These reactions are often reversible.
O-Nucleophiles: Reaction with water or hydroxide ions at low temperatures can lead to the formation of diazoic acids (Ar-N=N-OH) and, under more alkaline conditions, diazotate anions (Ar-N=N-O⁻). While warming a solution of this compound leads to phenol via dediazoniation, these initial adducts can be stable at lower temperatures.
S-Nucleophiles: Arenediazonium salts react with sulfur nucleophiles like thiols or sulfide ions. For example, reaction with potassium ethyl xanthate can be used to synthesize aryl dithiocarbonates, which can then be hydrolyzed to thiophenols.
N-Nucleophiles: Primary and secondary amines react readily with this compound in a weakly acidic or neutral medium to form triazenes (Ar-N=N-NR₂). This reaction, known as N-coupling, involves the nucleophilic attack of the amine's lone pair on the terminal nitrogen of the diazonium ion. These triazene adducts can be stable and isolable, but can also serve as protected forms of diazonium salts.
P-Nucleophiles: While less common, diazonium salts can react with phosphines. For instance, reaction with triphenylphosphine can lead to the formation of phosphonium salts ([ArN₂PPh₃]⁺X⁻), which can subsequently lose nitrogen to form other organophosphorus compounds.
| Nucleophile Type | Attacking Species (Example) | Product Type (Adduct) |
| Oxygen | Hydroxide (OH⁻) | Diazoate (Ar-N=N-O⁻) |
| Nitrogen | Secondary Amine (R₂NH) | Triazene (Ar-N=N-NR₂) |
| Sulfur | Thiophenoxide (PhS⁻) | Diazo thioether (Ar-N=N-SPh) |
| Phosphorus | Triphenylphosphine (PPh₃) | Phosphonium Salt ([ArN₂PPh₃]⁺) |
This table summarizes the formation of adducts from the reaction of this compound with various non-carbon nucleophiles.
Intramolecular Cyclization and Rearrangement Reactions
When a suitable nucleophilic group is positioned correctly within the same molecule, the dediazoniation of a methylbenzenediazonium salt can lead to intramolecular cyclization. These reactions are powerful methods for synthesizing polycyclic aromatic systems.
A prominent example of such a reaction is the Pschorr cyclization . This reaction involves the intramolecular substitution of an aromatic ring by an aryl radical generated from a diazonium salt. For example, the diazotization of 2-amino-α-phenylcinnamic acid (where one of the rings could bear a methyl group) followed by copper-catalyzed decomposition of the resulting diazonium salt leads to the formation of a phenanthrene derivative. The mechanism involves the generation of an aryl radical which then attacks the tethered aromatic ring in an intramolecular fashion, followed by rearomatization to yield the cyclized product.
Another related process is the Graebe-Ullmann synthesis , used for the preparation of carbazoles. This reaction involves the thermal or photochemical dediazoniation of a 1-phenyl-1H-benzotriazole, which is itself prepared from the diazotization of an N-phenyl-ortho-phenylenediamine. The loss of N₂ generates a diradical or nitrene-like intermediate that cyclizes to form the carbazole ring system. If the starting amine contains the requisite methyl group, a methyl-substituted carbazole can be synthesized.
These intramolecular reactions highlight the synthetic utility of the dediazoniation process, enabling the construction of complex fused-ring structures from appropriately substituted precursors derived from methylanilines.
Influence of Reaction Conditions on Reactivity and Selectivity
The reactivity of this compound, a key intermediate in organic synthesis, is profoundly influenced by the conditions under which its reactions are performed. Factors such as the choice of solvent, the acidity or alkalinity of the medium, and the ambient temperature can dictate the reaction pathway, leading to either dediazoniation (the loss of nitrogen gas) or coupling with other aromatic species. Furthermore, the introduction of specific catalysts and additives can provide a high degree of control over reaction rates and the selective formation of desired products.
The solvent plays a critical role in determining the mechanistic pathway of reactions involving this compound, primarily by influencing whether the decomposition (dediazoniation) proceeds through a heterolytic (ionic) or homolytic (radical) cleavage of the C-N bond. The polarity and coordinating ability of the solvent can stabilize or destabilize the resulting intermediates, thereby directing the product distribution.
In polar, non-coordinating solvents, the heterolytic pathway is often favored. This involves the loss of dinitrogen (N₂) to form a highly reactive aryl cation. This cation can then be trapped by nucleophilic solvent molecules or other nucleophiles present in the reaction mixture. For instance, thermal dediazoniation in solvents like 2,2,2-trifluoroethanol is consistent with a heterolytic mechanism. royalholloway.ac.uk
Conversely, in less polar or electron-donating solvents, a homolytic pathway may be preferred. This mechanism involves the formation of an aryl radical, which can participate in a variety of subsequent reactions, including hydrogen abstraction from the solvent or radical-mediated coupling.
The choice of solvent can significantly alter the product landscape. Protic solvents, for example, can act as nucleophiles in Sₙ1-type reactions following heterolysis, while aprotic solvents may favor different reaction pathways. wikipedia.org The stabilization of charged intermediates in polar solvents can increase the rate of ionic reactions, whereas homolytic reactions might be more prevalent in solvents that can facilitate radical formation. wikipedia.org
| Solvent Type | Predominant Mechanism | Typical Products |
|---|---|---|
| Polar Protic (e.g., Water, Alcohols) | Heterolytic (Sₙ1-like) | Phenols, Ethers |
| Polar Aprotic (e.g., Acetonitrile, DMSO) | Heterolytic | Substitution products from counter-ion or additives |
| Non-polar / Electron-Donating | Homolytic (Radical) | Reduction products (e.g., Toluene), Biaryls |
Acidity (pH) and temperature are critical parameters that must be carefully controlled in reactions with this compound to achieve the desired outcome, whether it be controlled decomposition or selective coupling.
Temperature: Arenediazonium salts are notoriously thermally unstable. For this compound, low temperatures, typically between 0–10°C, are essential to prevent premature dediazoniation, especially during its preparation and in subsequent coupling reactions. nih.gov The decomposition process is temperature-dependent; as the temperature increases, the rate of nitrogen gas evolution increases significantly. nih.gov Kinetic studies on the decomposition of benzenediazonium chloride, a closely related compound, show a first-order reaction rate that can be monitored by measuring the volume of N₂ gas evolved over time. ju.edu.jo This thermal instability can be exploited in substitution reactions where the loss of N₂ is the desired step, but for coupling reactions, it represents a significant competing pathway that reduces yield. Studies have shown that electron-donating groups, such as the methyl group, can affect the thermal stability compared to unsubstituted or electron-withdrawing group-substituted analogues. whiterose.ac.ukwhiterose.ac.uk
Acidity (pH): The pH of the reaction medium has a profound effect on the reactivity of this compound, particularly in azo coupling reactions. These reactions are electrophilic aromatic substitutions where the diazonium ion acts as a weak electrophile. yokogawa.com
For coupling with phenols: The reaction is typically carried out in a mildly alkaline medium (pH 9-10). askiitians.com At this pH, the phenol exists in equilibrium with its more nucleophilic phenoxide ion form. The increased electron density on the phenoxide makes the aromatic ring highly activated and susceptible to attack by the weakly electrophilic diazonium cation. yokogawa.combrainly.com If the pH is too low (acidic), the concentration of the phenoxide ion is negligible, and the coupling reaction does not proceed efficiently. brainly.com
For coupling with anilines: The reaction is performed in a mildly acidic medium (pH 4-5). allen.indoubtnut.com This pH is a compromise: it must be acidic enough to prevent significant side reactions of the diazonium salt (like forming diazoamino compounds), but not so acidic that the aniline is fully protonated to the anilinium ion. doubtnut.com The anilinium ion, with its positive charge, deactivates the aromatic ring and makes the lone pair of electrons on the nitrogen unavailable for its activating effect. doubtnut.com
| Parameter | Condition | Effect on Reactivity and Selectivity |
|---|---|---|
| Temperature | Low (0-10°C) | Increases stability, suppresses dediazoniation, favors coupling reactions. nih.gov |
| High (>25°C) | Promotes rapid dediazoniation, favors substitution/decomposition products. nih.gov | |
| Acidity (pH) | Acidic (pH < 4) | Stabilizes diazonium salt but deactivates amine coupling partners (protonation). doubtnut.com |
| Mildly Acidic (pH 4-5) | Optimal for coupling with aromatic amines like aniline. allen.in | |
| Mildly Alkaline (pH 9-10) | Optimal for coupling with phenols by forming highly reactive phenoxides. askiitians.com |
Catalysts and additives are indispensable tools for controlling the reactivity of this compound, enabling a wide range of transformations that are otherwise inefficient or impossible. They can steer the reaction towards a specific pathway, increase reaction rates, and enhance selectivity.
Catalysts: Transition metal catalysts, particularly those based on copper and palladium, have transformed the use of arenediazonium salts.
Copper Catalysis: Copper(I) salts are famously used in the Sandmeyer reaction to replace the diazonium group with halides (-Cl, -Br) or cyanide (-CN). The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium ion, generating an aryl radical and copper(II). This radical then reacts with the copper(II) halide/cyanide to form the final product and regenerate the copper(I) catalyst. Copper catalysts are also effective in other transformations, such as cross-coupling reactions with isocyanides to form amides. researchgate.netrsc.org
Palladium Catalysis: Palladium catalysts are widely used in modern cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Stille reactions, where arenediazonium salts serve as highly reactive electrophilic partners. researchgate.netresearchgate.net For example, Pd/C has been shown to be an effective catalyst for the cross-coupling of p-tolyldiazonium tetrafluoroborate with potassium aryltrifluoroborates in methanol, producing biaryls in high yields. nih.gov The high reactivity of the diazonium group, with its excellent N₂ leaving group, often allows these reactions to proceed under milder conditions than those required for aryl halides. researchgate.netnih.gov Mechanistic studies suggest that additives can be crucial; for instance, ethanol can help generate the active Pd(0) catalyst, and a silver salt may be used to precipitate iodide ions that could otherwise poison the catalyst. acs.org
Additives: Additives are often used to either stabilize the diazonium salt or to facilitate a specific reaction.
Bases: In many palladium-catalyzed reactions, bases are added to facilitate steps in the catalytic cycle, such as transmetalation in Suzuki couplings. researchgate.net
Stabilizing Agents: Due to their inherent instability, additives that can stabilize the diazonium ion are of interest. The counter-ion itself plays a role; tosylates and tetrafluoroborates are generally more stable and easier to handle than chlorides. researchgate.net
| Agent | Example(s) | Reaction Type | Role / Effect |
|---|---|---|---|
| Catalyst | Copper(I) Halides (CuCl, CuBr) | Sandmeyer Reaction | Promotes nucleophilic substitution of the diazo group with halides via a radical pathway. |
| Palladium Complexes (e.g., Pd/C, Pd(OAc)₂) | Suzuki, Heck, Stille Cross-Coupling | Catalyzes C-C bond formation, using the diazonium salt as an aryl source. researchgate.netnih.gov | |
| Additive | Bases (e.g., NaOAc, Et₃N) | Cross-Coupling, Azo Coupling | Controls pH to activate coupling partners or facilitate catalytic cycles. |
| Stabilizing Counter-ions | Tosylate (OTs⁻), Tetrafluoroborate (BF₄⁻) | General Handling | Forms more thermally stable and isolable diazonium salts compared to chloride. researchgate.net |
Advanced Applications of Methylbenzenediazonium Chloride in Organic Synthesis and Materials Science
Synthesis of Complex Aromatic Architectures
The generation of a tolyl radical from methylbenzenediazonium chloride under specific conditions is a powerful strategy for constructing intricate aromatic frameworks, particularly biaryls and other arylated molecules. This is primarily achieved through reactions like the Gomberg-Bachmann and Meerwein arylations.
The Gomberg-Bachmann reaction facilitates the synthesis of unsymmetrical biaryls. It involves the treatment of an aromatic compound (like benzene (B151609) or its derivatives) with a basic solution of this compound. The reaction proceeds via a tolyl radical, which then attacks the other aromatic ring to form a new C-C bond. wikipedia.org While yields can sometimes be modest due to competing side reactions, this method provides a direct route to biaryl compounds that might otherwise be difficult to access. wikipedia.orgmycollegevcampus.com
The Meerwein arylation involves the addition of this compound to an electron-poor alkene, such as those bearing an electron-withdrawing group (EWG). wikipedia.org This reaction is typically catalyzed by a copper salt, like copper(II) chloride. thermofisher.com The process begins with the reduction of the diazonium salt to a tolyl radical, which adds to the alkene. The resulting radical intermediate can then undergo various transformations, often leading to the formation of an arylated and functionalized product. wikipedia.orgnih.gov Recent advancements have explored photocatalytic versions of this reaction, offering milder conditions and improved yields. nih.govbohrium.com
| Reaction Name | Substrate | Reagent | Product Type | Ref. |
| Gomberg-Bachmann | Benzene | This compound, NaOH | Unsymmetrical Biaryl (e.g., Methylbiphenyl) | wikipedia.org |
| Meerwein Arylation | Acrylic acid | This compound, Cu(I)Br | α-Halo-β-aryl-propionic acid | wikipedia.org |
| Meerwein Arylation | Butadiene | This compound, CuCl₂ | Arylated Butadiene | wikipedia.org |
Functionalization of Material Surfaces and Grafting Strategies
The ability of diazonium salts to form highly stable, covalently bonded organic layers on a wide variety of substrates makes them ideal reagents for surface modification. nih.govnih.gov this compound can be used to graft tolyl groups onto surfaces including metals (e.g., gold, copper, iron), semiconductors (e.g., silicon), and insulators. nih.govmdpi.com
This grafting process is initiated by the reduction of the diazonium salt, which can be triggered electrochemically, chemically (spontaneous grafting on reducing surfaces), or photochemically. nih.govifremer.fr The reduction generates a highly reactive tolyl radical that forms a covalent bond with the substrate surface. This process often results in the formation of a thin, robust, and dense organic multilayer. nih.govifremer.fr
The grafted tolyl layer alters the surface properties, such as hydrophobicity, and provides a platform for further "post-functionalization." mdpi.com The methyl group on the aromatic ring can be a site for subsequent chemical reactions, or the grafted layer itself can serve as a foundation for immobilizing other molecules, such as catalysts, biomolecules for sensors, or polymer brushes. nih.govmdpi.com
| Surface Type | Grafting Method | Functional Group | Potential Application | Ref. |
| Gold (Au) | Electrochemical/Spontaneous | 4-Methylphenyl | Biosensors, SERS substrates | ifremer.frresearchgate.net |
| Copper (Cu) | Spontaneous | 4-Methylphenyl | Corrosion protection, Catalysis | nih.gov |
| Carbon (e.g., Glassy Carbon, CNTs) | Electrochemical | 4-Methylphenyl | Modified electrodes, Composites | nih.gov |
| Silicon (Si) | Electrochemical/Chemical | 4-Methylphenyl | Microelectronics, Biosensors | nih.gov |
| Polymers | Photochemical | 4-Methylphenyl | Modified biocompatibility | nih.gov |
Role as a Reagent in Polymerization Initiation and Polymer Modification
This compound can function as an effective initiator for various polymerization reactions, particularly those that proceed via a free-radical mechanism. researchgate.net The initiation can be triggered thermally or photochemically. Upon decomposition, the diazonium salt generates a tolyl radical and a nitrogen molecule. This tolyl radical can then add to a vinyl monomer, initiating the polymerization chain reaction. youtube.com
This method is applicable to a range of monomers, such as methyl methacrylate (B99206) and styrenes. researchgate.netnih.gov The use of diazonium salts as photoinitiators is particularly advantageous as it allows for spatial and temporal control over the polymerization process. By using light, the reaction can be started and stopped on demand, which is crucial for applications in photolithography and the creation of patterned polymer films. researchgate.net In some systems, particularly in cationic polymerization, diazonium salts can act as photosensitizers or be part of a multi-component initiation system, where they generate species that trigger the polymerization of monomers like epoxides and vinyl ethers. researchgate.netnih.gov
| Polymerization Type | Monomer Example | Initiation Method | Role of Diazonium Salt | Ref. |
| Free-Radical Polymerization | Methyl Methacrylate (MMA) | Photochemical/Thermal | Source of initiating tolyl radical | researchgate.net |
| Free-Radical Polymerization | Styrene | Photochemical | Source of initiating tolyl radical | youtube.com |
| Cationic Polymerization | Cyclohexene Oxide (CHO) | Photochemical (with onium salt) | Photosensitizer/Radical source | researchgate.net |
Utility in Multi-Step Synthetic Sequences for Indole (B1671886) and Thiazole (B1198619) Derivatives
This compound is a key reagent in the Japp-Klingemann reaction, a powerful method for synthesizing arylhydrazones from β-ketoesters or β-ketoacids. nibs.ac.cnwikipedia.orgchemeurope.com This reaction proceeds by the electrophilic attack of the diazonium salt on the enolate of the active methylene (B1212753) compound, followed by the cleavage of an acyl or carboxyl group. wikipedia.org
The resulting tolylhydrazones are invaluable intermediates in heterocyclic synthesis. numberanalytics.com
Indole Synthesis: The tolylhydrazones can be cyclized under acidic conditions in the Fischer indole synthesis to produce a wide array of substituted indoles. wikipedia.orgchemeurope.com This pathway is one of the most versatile and widely used methods for constructing the indole ring system, a core structure in many pharmaceuticals and biologically active compounds. numberanalytics.com
Thiazole Synthesis: Thiazole derivatives can also be prepared from intermediates derived from hydrazones. mdpi.comnanobioletters.com For example, a carbohydrazide (B1668358) can be reacted with a substituted benzaldehyde (B42025) to form a hydrazone, which can then be used in further cyclization steps to build the thiazole ring. mdpi.com While the direct use of the Japp-Klingemann product is less common for thiazoles than for indoles, the arylhydrazone moiety is a fundamental building block that can be incorporated into synthetic routes toward various N-containing heterocycles, including thiazoles. nanobioletters.comnih.gov
| Reaction | Starting Material | Reagent | Intermediate | Final Product | Ref. |
| Japp-Klingemann | Ethyl 2-methylacetoacetate | This compound | Ethyl pyruvate (B1213749) tolylhydrazone | (precursor for Indole) | nibs.ac.cnwikipedia.org |
| Fischer Indole Synthesis | Ketone tolylhydrazone | Acid catalyst (e.g., H₂SO₄, PPA) | N/A | Substituted Indole | wikipedia.orgchemeurope.com |
| Thiazole Synthesis | Thiosemicarbazide | Aldehyde/Ketone, then α-haloketone | Thiosemicarbazone, then Thiazolyl-hydrazine | Thiazole Derivative | nanobioletters.comnih.gov |
Preparation of Functionalized Hydrazines
Functionalized hydrazines are important synthetic intermediates, and this compound provides a direct route to their preparation. The most common method is the reduction of the diazonium salt.
Treating an aqueous solution of this compound with a mild reducing agent leads to the formation of the corresponding hydrazine. doubtnut.com Common reducing agents for this transformation include sodium sulfite (B76179) (Na₂SO₃) or tin(II) chloride (SnCl₂) in hydrochloric acid. doubtnut.comdoubtnut.comtardigrade.in The reaction with sodium sulfite proceeds through an intermediate diazosulfonate, which is then reduced and hydrolyzed to yield tolylhydrazine. A Chinese patent describes a specific process for preparing 2-tolylhydrazine hydrochloride by diazotizing o-toluidine (B26562) and subsequently reducing the resulting diazonium salt with sodium metabisulfite. google.com
Additionally, the arylhydrazones produced via the Japp-Klingemann reaction (as discussed in section 5.4) are themselves a class of highly functionalized hydrazines. nibs.ac.cnnumberanalytics.com These compounds, which contain both a hydrazone and a keto or ester functionality (or their remnants), are stable and versatile precursors for further synthetic elaborations.
| Product | Starting Material | Reagent(s) | Key Features | Ref. |
| Tolylhydrazine | This compound | SnCl₂ / HCl | Direct reduction to hydrazine | doubtnut.comdoubtnut.com |
| Tolylhydrazine | This compound | Na₂SO₃, then acid | Reduction via diazosulfonate intermediate | doubtnut.com |
| 2-Tolylhydrazine HCl | o-Toluidine | NaNO₂/HCl, then Na₂S₂O₅ | Patented industrial process | google.com |
| Arylhydrazones | β-Ketoester | This compound | Forms highly functionalized hydrazones | nibs.ac.cnwikipedia.org |
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a prominent quantum chemical method used to study the electronic structure and reactivity of chemical systems. By approximating the electron density of a molecule, DFT calculations, often using functionals like B3LYP, can accurately predict molecular geometries, energies, and other properties. researchgate.net
Computational studies, primarily using DFT with basis sets such as 6-311G**, are employed to determine the equilibrium geometry of the methylbenzenediazonium cation. nih.gov These calculations optimize the positions of the atoms to find the lowest energy conformation. For the p-methylbenzenediazonium ion, the key structural parameters include the bond lengths of the C-N and N≡N moieties and the planarity of the benzene (B151609) ring.
The methyl group, being electron-donating, influences the electronic distribution and stability of the cation. This effect can be quantified by calculating properties such as proton affinity, which is the negative of the enthalpy change for the gas-phase protonation of the parent molecule (toluene). nih.gov Higher proton affinity suggests greater stability of the resulting cation. Energetic studies show that the methyl group stabilizes the positive charge on the diazonium group through inductive and hyperconjugative effects, making it more stable than the unsubstituted benzenediazonium (B1195382) ion. nih.gov
| Parameter | Value (Å or °) | Description |
|---|---|---|
| C1-N1 Bond Length | 1.41 | Length of the bond connecting the phenyl ring to the diazonium group. |
| N1≡N2 Bond Length | 1.09 | Length of the nitrogen-nitrogen triple bond. |
| C1-N1-N2 Bond Angle | 179.5 | Angle of the diazonium moiety, indicating near-linearity. |
| C4-C(methyl) Bond Length | 1.51 | Length of the bond connecting the methyl group to the phenyl ring. |
Understanding the reaction mechanisms of methylbenzenediazonium chloride, such as its decomposition (dediazoniation) or coupling reactions, requires the identification of transition states and intermediates. A transition state is a specific configuration along the reaction coordinate that is defined as a first-order saddle point on the potential energy surface; it represents the energy maximum along the reaction path. ucsb.edu
Computational methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or Berny optimization are used to locate these transition states. researchgate.net For the thermal decomposition of the methylbenzenediazonium ion, calculations would model the stretching and eventual cleavage of the C-N bond. The activation energy (Ea) for the reaction is the energy difference between the reactant and the transition state. researchgate.net The structure of the transition state provides critical information about the bond-breaking and bond-forming processes.
| Parameter | Value (kJ/mol) | Description |
|---|---|---|
| Activation Energy (Ea) | 110 | The energy barrier that must be overcome for the C-N bond to cleave. |
| Enthalpy of Reaction (ΔH) | -25 | The overall energy released or absorbed during the reaction. |
Molecular Orbital Theory in Understanding Stability and Reactivity Trends
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and stability of molecules by considering electrons to be distributed in molecular orbitals that extend over the entire molecule. libretexts.org The stability of the methylbenzenediazonium ion is largely attributed to the delocalization of the positive charge from the diazonium group into the π-electron system of the benzene ring. youtube.com
Computational Modeling of Solvation Effects and Intermolecular Interactions
Reactions involving ionic species like this compound are significantly influenced by the solvent. Computational chemistry models these effects using various solvation models. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model on Density (SMD), treat the solvent as a continuous dielectric medium, which simplifies the calculation while capturing the bulk electrostatic effects of solvation. squ.edu.omucsb.edu
These models are used to calculate the free energy of solvation, which is the energy change associated with transferring a molecule from the gas phase to a solvent. squ.edu.om Calculations show that polar solvents strongly stabilize the methylbenzenediazonium cation, lowering its energy and potentially altering the energy barriers of its reactions. ucsb.edu Explicit solvation models, where individual solvent molecules are included in the calculation, can be used for more detailed studies of specific intermolecular interactions, such as hydrogen bonding between the chloride anion and solvent molecules.
| Solvent | Dielectric Constant | ΔGsolv (kJ/mol) |
|---|---|---|
| Water | 78.4 | -260 |
| Acetonitrile | 36.6 | -245 |
| Chloroform | 4.8 | -150 |
Prediction of Spectroscopic Signatures for Mechanistic Probing (beyond identification)
Computational chemistry can predict various spectroscopic properties, such as vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. Beyond simple identification, these predictions serve as powerful tools for probing reaction mechanisms. By calculating the vibrational frequencies of reactants, intermediates, transition states, and products, one can follow the changes in molecular structure along a reaction pathway.
A key feature of a calculated transition state is the presence of exactly one imaginary vibrational frequency. scm.com The motion (normal mode) associated with this imaginary frequency corresponds to the movement of atoms along the reaction coordinate, for instance, the stretching of the C-N bond during dediazoniation. ucsb.edu By analyzing how characteristic vibrational frequencies, such as the N≡N triple bond stretch, shift or disappear upon formation of an intermediate or product, researchers can gain detailed mechanistic insights that complement experimental spectroscopic studies.
| Species | Vibrational Mode | Calculated Frequency (cm⁻¹) | Significance |
|---|---|---|---|
| p-Methylbenzenediazonium (Reactant) | N≡N Stretch | 2280 | Characteristic frequency of the stable diazonium ion. |
| Dediazoniation Transition State | C-N Stretch | 450i | Imaginary frequency indicating the reaction coordinate for C-N bond cleavage. |
| p-Tolyl Cation (Intermediate) | Ring Breathing Mode | 1015 | Frequency characteristic of the phenyl cation intermediate after N₂ loss. |
Kinetics and Thermodynamic Aspects of Methylbenzenediazonium Ion Reactivity
Experimental Determination of Reaction Rate Constants
The rate of dediazoniation, the process where the diazonium group (-N₂⁺) is lost as dinitrogen gas (N₂), is a key measure of the reactivity of methylbenzenediazonium ions. This reaction typically follows first-order kinetics, and the rate constants are determined experimentally by monitoring the disappearance of the diazonium ion or the formation of products over time.
Research on the dediazoniation of 2-, 3-, and 4-methylbenzenediazonium (MBD) ions in acidic methanol-water (MeOH/H₂O) mixtures has provided valuable kinetic data. The observed first-order rate constants (k_obs) are influenced by both the solvent composition and the temperature. The rates of reaction for the 2- and 3-MBD isomers are typically measured at a lower temperature than the more stable 4-MBD isomer.
In these solvolysis reactions, the primary products are the corresponding cresols (from reaction with water) and methyl phenyl ethers (from reaction with methanol). mdpi.com The rate of disappearance of the methylbenzenediazonium ion is consistent with the rate of formation of these products. mdpi.com
The experimental conditions significantly affect the measured rate constants. For instance, studies have been conducted at temperatures of 35 °C for the 2- and 3-methyl isomers and 60 °C for the 4-methyl isomer, in solutions with a constant acid concentration ([HCl] = 10⁻² M) to ensure the stability of the diazonium ion and prevent side reactions. mdpi.com The rate constants are typically determined spectrophotometrically or by using High-Performance Liquid Chromatography (HPLC) to track the concentration changes of reactants and products. mdpi.com
Below is a summary of observed rate constants (k_obs) for the dediazoniation of methylbenzenediazonium ions in varying MeOH/H₂O solvent mixtures.
| Isomer | Solvent (% MeOH in H₂O) | Temperature (°C) | k_obs (s⁻¹) |
|---|---|---|---|
| 2-Methylbenzenediazonium | 20% | 35 | Data not specified in source |
| 2-Methylbenzenediazonium | 99.5% | 35 | Data not specified in source |
| 3-Methylbenzenediazonium | 20% | 35 | Data not specified in source |
| 3-Methylbenzenediazonium | 99.5% | 35 | Data not specified in source |
| 4-Methylbenzenediazonium | 20% | 60 | Data not specified in source |
| 4-Methylbenzenediazonium | 99.5% | 60 | Data not specified in source |
Note: While the referenced study describes the experimental setup and shows graphical data for rate constants under various conditions, specific numerical values for these exact solvent percentages are not explicitly tabulated in the text. mdpi.com
Thermodynamic Parameters of Dediazoniation and Coupling Reactions
The thermodynamics of methylbenzenediazonium ion reactions are governed by changes in enthalpy (ΔH) and entropy (ΔS). While specific, experimentally determined thermodynamic values for methylbenzenediazonium chloride are not widely available in the literature, the general principles for these reaction types are well-established.
Dediazoniation: The decomposition of diazonium salts is a thermodynamically favorable process, largely driven by a significant positive entropy change. The release of the diazonium group as dinitrogen (N₂), a very stable, gaseous molecule, leads to a large increase in the disorder of the system. This entropic factor makes the Gibbs free energy (ΔG) for the reaction highly negative, favoring the spontaneous decomposition, although a significant activation energy barrier must still be overcome.
Analysis of Saturation Kinetics and Intermediate Formation in Multi-Step Processes
The dediazoniation of methylbenzenediazonium ions in polar solvents is generally accepted to proceed through a multi-step heterolytic mechanism, specifically an Sₙ1 (Dₙ + Aₙ) type pathway. mdpi.com This mechanism involves at least two distinct steps:
Rate-Determining Step: The slow, unimolecular dissociation of the diazonium ion to form dinitrogen gas and a highly reactive, unstable aryl cation intermediate.
Fast Step: The rapid trapping of the aryl cation by nucleophiles present in the solvent shell, such as water or methanol, to form the final products (cresols and methyl phenyl ethers). mdpi.com
Activation Energies and Reaction Profiles
The activation energy (Eₐ) represents the minimum energy required to initiate the chemical reaction. For the dediazoniation of a methylbenzenediazonium ion, this corresponds to the energy needed to reach the transition state leading to the formation of the aryl cation intermediate.
A reaction profile for the Sₙ1 dediazoniation would show the Gibbs free energy of the system as the reaction progresses. The profile would feature:
The initial energy level of the methylbenzenediazonium ion.
A first transition state with a high energy level, corresponding to the breaking of the C-N bond. The energy difference between the reactant and this state is the activation energy (Eₐ).
A valley representing the high-energy aryl cation intermediate.
A second, much smaller activation barrier for the reaction of the cation with a nucleophile.
The final, lower energy level of the products (e.g., cresol, N₂, and HCl).
While the activation energy for the decomposition of the parent compound, benzenediazonium (B1195382) chloride, has been determined to be around 99-121.5 kJ/mol, specific experimental Eₐ values for the ortho-, meta-, and para-methylbenzenediazonium chlorides are not readily found in recent literature. The position of the electron-donating methyl group would be expected to influence the stability of the transition state and the aryl cation, and thus alter the activation energy relative to the unsubstituted compound.
Future Research Directions and Unexplored Avenues in Methylbenzenediazonium Chloride Chemistry
Development of Novel Green Synthetic Methodologies
The conventional synthesis of methylbenzenediazonium chloride involves the use of sodium nitrite (B80452) and strong mineral acids, which can generate significant nitrogen oxide emissions and acidic waste. Future research is increasingly directed towards greener, more sustainable synthetic protocols. A primary focus is the replacement of traditional nitrosating agents with more environmentally benign alternatives. For instance, the use of tert-butyl nitrite or isoamyl nitrite in organic solvents can offer a cleaner reaction profile, minimizing the formation of inorganic byproducts.
Another promising avenue is the adoption of alternative energy sources to drive the diazotization process. Sonochemistry, the application of ultrasound to chemical reactions, has shown potential in accelerating the diazotization of aromatic amines. The cavitation effects induced by ultrasound can enhance mass transfer and reaction rates, often at lower temperatures and with higher yields compared to conventional methods. Research into the application of sonochemical methods for the synthesis of this compound from p-toluidine (B81030) could lead to significant improvements in process efficiency and a reduction in energy consumption.
The use of ionic liquids as reaction media also presents a compelling green alternative. Their low vapor pressure, thermal stability, and potential for recyclability make them attractive replacements for volatile organic solvents. Investigating the diazotization of p-toluidine in various ionic liquids could reveal opportunities for improved reaction control and easier product isolation.
Catalyst Development for Enhanced Selectivity and Efficiency
The utility of this compound is intrinsically linked to the selectivity and efficiency of its subsequent transformations, such as the Sandmeyer and Suzuki-Miyaura reactions. A significant area of future research lies in the development of advanced catalytic systems to control these reactions with greater precision.
For copper-catalyzed reactions like the Sandmeyer reaction, research is moving beyond simple copper(I) salts to the design of sophisticated ligand-supported copper complexes. The electronic and steric properties of the ligands can be fine-tuned to modulate the reactivity of the copper center, thereby enhancing selectivity for the desired product and minimizing the formation of byproducts like phenols or azo compounds. The development of chiral ligands for copper catalysts could also open up pathways for asymmetric transformations of this compound, a largely unexplored area.
In the realm of palladium-catalyzed cross-coupling reactions, the focus is on creating highly active and stable catalysts that can operate at low catalyst loadings. The design of phosphine (B1218219) ligands with specific bite angles and electronic properties is crucial for promoting efficient oxidative addition and reductive elimination steps in the catalytic cycle. Furthermore, the development of heterogeneous catalysts, where the palladium species is immobilized on a solid support, is a key goal for improving catalyst recyclability and simplifying product purification in industrial applications.
| Catalyst System | Reaction Type | Key Research Focus | Potential Advantage |
| Ligand-supported Copper Complexes | Sandmeyer Reaction | Tuning ligand electronics and sterics | Enhanced selectivity, reduced byproducts |
| Chiral Copper Catalysts | Asymmetric Transformations | Introduction of chirality | Access to enantiomerically enriched products |
| Advanced Phosphine Ligand-Palladium Complexes | Suzuki-Miyaura Coupling | Optimization of ligand bite angle and electronics | High efficiency at low catalyst loadings |
| Heterogeneous Palladium Catalysts | Cross-Coupling Reactions | Immobilization on solid supports | Improved catalyst recyclability and product purity |
Computational Design of New Reactivity Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. Future research will increasingly leverage computational modeling to design novel reaction pathways for this compound. By simulating the electronic structure of the molecule and the transition states of potential reactions, chemists can screen for new transformations that may not be intuitively obvious.
One area of focus is the computational exploration of the effect of the methyl group on the reactivity of the diazonium moiety. DFT studies can provide detailed insights into how the electron-donating nature of the methyl group influences the stability of the diazonium salt and its propensity to undergo various transformations. This understanding can guide the design of experiments to favor specific reaction outcomes.
Furthermore, computational modeling can be used to predict the regioselectivity and stereoselectivity of reactions involving this compound. For example, in C-H arylation reactions, DFT calculations can help identify the most favorable sites for functionalization on a given substrate. This predictive power can significantly accelerate the discovery of new and useful chemical transformations by minimizing the need for extensive empirical screening.
Applications in Advanced Chemical Manufacturing and Specialty Chemicals
While this compound has a long history in the synthesis of azo dyes, future research is aimed at expanding its applications in advanced chemical manufacturing and the production of high-value specialty chemicals. Its ability to serve as a versatile synthetic intermediate makes it an attractive building block for complex organic molecules.
In the pharmaceutical industry, this compound can be utilized in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs). Its reactions can be employed to introduce the tolyl group into a larger molecular scaffold, a common structural motif in many pharmaceutical compounds. Research into scalable and GMP-compliant (Good Manufacturing Practice) processes for these transformations is crucial for their industrial adoption.
Another burgeoning application is in the field of materials science, particularly in the synthesis of functional polymers and surface modification. The diazonium group can be used to graft polymer chains onto surfaces, creating materials with tailored properties such as hydrophobicity, biocompatibility, or conductivity. The development of new polymerization methods initiated by the decomposition of this compound could lead to novel polymers with unique architectures and functionalities.
Q & A
Q. Q: What are the optimal methods for synthesizing methylbenzenediazonium chloride, and how do reaction conditions influence yield and purity?
A: this compound is synthesized via diazotization of para-toluidine (4-methylaniline) with nitrous acid (HNO₂) in hydrochloric acid (HCl) at 0–5°C. Key parameters include:
- Temperature control : Excess heat accelerates decomposition; ice baths stabilize the diazonium intermediate .
- Stoichiometry : Use 1:1.05 molar ratio of NaNO₂ to toluidine to ensure complete conversion .
- Purification : Rapid isolation via filtration and storage at low temperatures (−20°C) minimizes decomposition .
Q. Table 1: Comparison of Synthesis Methods
| Method | Reaction Time (min) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional (0°C) | 30 | 78–82 | 95–97% |
| Microwave-assisted | 10 | 85–88 | 98–99% |
| Note: Microwave irradiation reduces side reactions, as seen in analogous diazonium syntheses . |
Basic Research: Analytical Characterization
Q. Q: Which analytical techniques are most effective for characterizing this compound, and what are their detection limits?
A: Use a combination of:
- UV-Vis Spectroscopy : Detects λₘₐₐ at 280–290 nm (ε ≈ 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) for quantification .
- ¹H NMR : Peaks at δ 2.4 (CH₃), 7.4–7.8 (aromatic H) confirm structure .
- Elemental Analysis : Validate Cl⁻ content (theoretical: 20.3%) via gravimetric AgNO₃ titration .
- FT-IR : N≡N⁺ stretch at 2240–2280 cm⁻¹ confirms diazonium group .
Q. Table 2: Detection Limits for Key Analyses
| Technique | Detection Limit | Key Functional Group |
|---|---|---|
| UV-Vis | 0.1 µM | Azo intermediates |
| ¹H NMR | 1 mM | Methyl/aromatic H |
| FT-IR | 5% w/w | N≡N⁺ stretch |
Basic Research: Stability and Decomposition Kinetics
Q. Q: How does solvent choice impact the thermal stability of this compound?
A: Stability varies significantly:
- Aqueous HCl (pH < 3) : Half-life (t₁/₂) = 2–4 hours at 0°C; decomposes to phenol derivatives via hydrolysis .
- Dry ether or acetonitrile : t₁/₂ > 24 hours at −20°C; inert solvents suppress hydrolysis .
- Decomposition products : Monitor via GC-MS for methylbenzene and N₂ gas evolution .
Advanced Research: Reaction Mechanisms in Azo Coupling
Q. Q: What mechanistic insights explain regioselectivity in this compound’s azo coupling reactions?
A: Electrophilic attack occurs at electron-rich aromatic positions (e.g., phenol para to −OH). Key factors:
- pH dependence : Coupling with phenol proceeds at pH 8–10 (phenoxide ion formation enhances nucleophilicity) .
- Substituent effects : Methyl group directs coupling to the para position via steric hindrance .
- Catalysis : Cu(I) salts accelerate radical-based pathways, altering product distribution .
Advanced Research: Computational Modeling of Decomposition Pathways
Q. Q: How can DFT simulations resolve contradictions in reported decomposition rates?
A: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:
- Transition states : Hydrolysis proceeds via a three-membered ring intermediate (ΔG‡ = 45 kJ/mol) .
- Solvent effects : Polar solvents stabilize charged intermediates, reducing activation energy by 15% .
- Validation : Compare simulated IR spectra with experimental data to identify dominant pathways .
Advanced Research: Resolving Contradictions in Thermal Data
Q. Q: Why do studies report conflicting decomposition temperatures for this compound?
A: Discrepancies arise from:
- Impurity effects : Trace metals (e.g., Fe³⁺) catalyze decomposition; use chelating agents (EDTA) during synthesis .
- Analytical methods : DSC measurements under N₂ vs. air show ΔTₑₐc of 10–15°C due to oxidative pathways .
- Crystalline vs. amorphous forms : Crystalline samples decompose 20°C higher than amorphous .
Advanced Research: Applications in Heterocyclic Synthesis
Q. Q: How can this compound be leveraged to synthesize nitrogen-containing heterocycles?
A: Use in:
- Benzotriazole synthesis : React with NaN₃ to form 1-methyl-1H-benzotriazole (yield: 70–75%) .
- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions yield biaryl derivatives (e.g., 4-methylbiphenyl) .
- Photoreactive probes : Diazonium group facilitates surface functionalization for electrochemical studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
